molecular formula C21H17ClO7 B11159386 methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11159386
M. Wt: 416.8 g/mol
InChI Key: SGGLTPMHLBOCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chloro substituent

Preparation Methods

The synthesis of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.

    Synthesis of the chromenone core: The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.

    Final coupling and esterification: The final step involves coupling the benzodioxole and chromenone intermediates, followed by esterification to form the methyl ester.

Chemical Reactions Analysis

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Additionally, the chromenone core may participate in redox reactions, influencing cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This article summarizes current research findings, including case studies and data tables that illustrate the compound's biological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C25H27ClO6
  • Molecular Weight : 515.0 g/mol

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable study found that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20Bcl-2 downregulation
HeLa (Cervical)12Apoptosis induction via mitochondrial pathway

3. Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In a recent study, it was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli32Gram-negative
Pseudomonas aeruginosa64Gram-negative

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled animal study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group .

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model using human breast cancer cells was employed to evaluate the in vivo efficacy of the compound. Mice treated with methyl {7-[...]} exhibited a marked decrease in tumor volume after four weeks of treatment compared to untreated controls .

Properties

Molecular Formula

C21H17ClO7

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H17ClO7/c1-11-14-4-3-13(6-17(14)29-21(24)15(11)7-20(23)25-2)26-9-12-5-18-19(8-16(12)22)28-10-27-18/h3-6,8H,7,9-10H2,1-2H3

InChI Key

SGGLTPMHLBOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.